4-Bromo-2-fluoro-5-methylphenol chemical properties
4-Bromo-2-fluoro-5-methylphenol chemical properties
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methylphenol: Properties, Synthesis, and Applications
Introduction
4-Bromo-2-fluoro-5-methylphenol is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a phenolic hydroxyl group with three distinct substituents—a bromine atom, a fluorine atom, and a methyl group—creates a molecule with exceptional versatility for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The presence of both a fluorine and a bromine atom makes this intermediate particularly valuable, offering orthogonal reactivity and the ability to fine-tune pharmacokinetics in medicinal chemistry programs.
Chemical Identity and Physicochemical Properties
The unique substitution pattern on the phenol ring dictates the compound's physical and chemical behavior. The key identifiers and properties are summarized below.
Table 1: Chemical Identifiers for 4-Bromo-2-fluoro-5-methylphenol
| Identifier | Value |
| IUPAC Name | 4-bromo-2-fluoro-5-methylphenol[1] |
| CAS Number | 550400-07-2[1] |
| Molecular Formula | C₇H₆BrFO[1] |
| Molecular Weight | 205.02 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Br)F)O[1] |
| InChI Key | QDGUFFYQTIQGAJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of 4-Bromo-2-fluoro-5-methylphenol
| Property | Value | Source |
| Appearance | Solid | |
| Boiling Point | 229.0 ± 35.0 °C at 760 mmHg | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | 4°C, store under a dry, inert atmosphere (e.g., Nitrogen) |
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-2-fluoro-5-methylphenol typically involves the selective bromination of a suitable precursor, such as 2-fluoro-5-methylphenol. The directing effects of the hydroxyl, methyl, and fluoro groups are critical considerations for achieving the desired regioselectivity. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The position para to the strongly activating hydroxyl group is the most sterically accessible and electronically favorable site for electrophilic substitution.
Representative Synthetic Protocol: Electrophilic Bromination
This protocol describes a general method for the synthesis of 4-Bromo-2-fluoro-5-methylphenol.
Objective: To regioselectively introduce a bromine atom at the C4 position of 2-fluoro-5-methylphenol.
Materials:
-
2-fluoro-5-methylphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile, or a polar aprotic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Standard workup and purification supplies (separatory funnel, sodium thiosulfate solution, brine, drying agent like MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of 2-fluoro-5-methylphenol in the chosen solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C using an ice bath to control the reaction's exothermicity.
-
Reagent Addition: Slowly add 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS) portion-wise to the stirred solution. The slight excess of the brominating agent ensures complete consumption of the starting material. A similar procedure using liquid bromine dissolved in the solvent can also be employed[2].
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-5-methylphenol.
Causality and Experimental Choices:
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Choice of Brominating Agent: NBS is often preferred over liquid bromine in a laboratory setting due to its solid nature, which makes it easier and safer to handle.
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Temperature Control: Starting the reaction at 0°C is crucial to prevent over-bromination and the formation of undesired isomers. The strong activation by the hydroxyl group makes the aromatic ring highly susceptible to electrophilic attack.
-
Solvent Selection: A non-polar or moderately polar aprotic solvent like DCM is chosen to dissolve the starting material without interfering with the electrophilic bromination mechanism.
Caption: Synthesis workflow for 4-Bromo-2-fluoro-5-methylphenol.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-2-fluoro-5-methylphenol is defined by its three key functional sites: the phenolic hydroxyl group, the carbon-bromine bond, and the aromatic ring itself.
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Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide. This allows for classic reactions such as Williamson ether synthesis (O-alkylation) and O-acylation to form esters, providing a straightforward way to modify the molecule's steric and electronic properties.
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Carbon-Bromine Bond: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions . This is arguably the most powerful feature for drug development professionals.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a fundamental transformation in the synthesis of many pharmaceuticals.
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Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.
-
-
Aromatic Ring: While the ring is substituted, further electrophilic aromatic substitution is possible, though the regiochemical outcome will be a complex interplay of the directing effects of the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated phenols are indispensable intermediates in the synthesis of bioactive compounds.[3] 4-Bromo-2-fluoro-5-methylphenol is particularly valuable due to the strategic incorporation of fluorine.
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Improved Pharmacokinetic Properties: The fluorine atom is a well-established bioisostere for a hydrogen atom but possesses unique electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and modulate pKa, thereby increasing bioavailability.[4][5]
-
Intermediate for Targeted Therapies: Many modern therapeutics, especially kinase inhibitors for oncology, rely on highly substituted aromatic cores.[4] Fluorinated phenol derivatives have been shown to be key building blocks for potent and selective receptor tyrosine kinase inhibitors.[6] The ability to use the bromine handle for cross-coupling allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel herbicides and fungicides, where halogenated phenolic structures often contribute to enhanced stability and biological efficacy.[3]
Spectroscopic Characterization Profile
Table 3: Predicted Spectroscopic Data for 4-Bromo-2-fluoro-5-methylphenol
| Technique | Expected Features |
| ¹H NMR | - Phenolic Proton (OH): A broad singlet, typically between δ 5.0-7.0 ppm, which is exchangeable with D₂O. - Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 6.8-7.5 ppm). One proton will appear as a doublet due to coupling with the fluorine atom (³JHF), and the other will appear as a singlet or a narrowly split signal. - Methyl Protons (CH₃): A sharp singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbons attached to oxygen and bromine will also be readily identifiable by their characteristic chemical shifts. |
| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic & Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-F Stretch: A strong, sharp absorption in the 1000-1250 cm⁻¹ region. - C-Br Stretch: An absorption in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak: A prominent molecular ion [M]⁺ peak will be observed at m/z 204 and an [M+2]⁺ peak at m/z 206 with nearly equal intensity (approx. 1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing one bromine atom. |
Safety, Handling, and Storage
As with all halogenated phenols, 4-Bromo-2-fluoro-5-methylphenol must be handled with appropriate care. The GHS hazard classifications provide a clear directive for safe laboratory practices.
Table 4: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H312 | Harmful in contact with skin[1][7] |
| H332 | Harmful if inhaled[1] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[10]
-
Handling Practices: Avoid formation of dust. Wash hands thoroughly after handling.[8][9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended.
-
Keep away from strong oxidizing agents.[9]
Conclusion
4-Bromo-2-fluoro-5-methylphenol is a high-value, multifunctional intermediate for advanced chemical synthesis. The interplay of its hydroxyl, methyl, fluoro, and bromo substituents provides a rich platform for chemical modification. For scientists in drug discovery and development, its utility in cross-coupling reactions combined with the pharmacokinetic benefits imparted by the fluorine atom makes it a powerful tool for creating novel molecular entities with therapeutic potential. Proper understanding of its reactivity, handling requirements, and synthetic accessibility is key to leveraging its full potential in research and development.
References
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- Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
- PubChem. (n.d.). 4-Bromo-2-methylphenol.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-5-methylphenol.
- (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylphenol.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-methylphenol, 97%.
- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
- (n.d.). chemical label 4-bromo-2-fluoro-5-methylphenol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Aaronchem. (n.d.). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
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